Melting Point Differentiation: cis-9,10-Epoxyoctadecan-1-ol (54°C) vs trans Isomer (48°C)
The cis isomer of 9,10-epoxyoctadecan-1-ol exhibits a melting point of 54°C, compared to 48°C for the trans isomer, when both are prepared via epoxidation of the corresponding oleyl (cis) and elaidyl (trans) alcohols [1]. This 6°C differential was documented in head-to-head measurements by Swern and Billen and is consistent with the first-preparation melting point of 54–54.5°C reported for the cis compound [2]. The higher melting point of the cis isomer reflects greater crystal lattice stability, enabling more robust purification by recrystallization and easier handling as a solid at ambient temperatures.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 54°C (cis-9,10-epoxyoctadecan-1-ol) |
| Comparator Or Baseline | 48°C (trans-9,10-epoxyoctadecan-1-ol) |
| Quantified Difference | Δ 6°C higher for cis isomer |
| Conditions | Isomers prepared from oleyl alcohol (cis) and elaidyl alcohol (trans) via perbenzoic or peracetic acid epoxidation; melting points measured by capillary method |
Why This Matters
A 6°C higher melting point provides a wider solid-state processing window and improves purification efficiency, reducing procurement and handling costs in solid-form applications.
- [1] Swern, D., & Billen, G. N. (1949). Chemistry of Epoxy Compounds. X. Polymerization of the Isomeric 9,10-Epoxyoctadecanols. Journal of the American Chemical Society, 71(11), 3849–3851. https://doi.org/10.1021/ja01179a519 View Source
- [2] Swern, D., Findley, T. W., & Scanlan, J. T. (1944). Epoxidation of Oleic Acid, Methyl Oleate and Oleyl Alcohol with Perbenzoic Acid. Journal of the American Chemical Society, 66(11), 1925–1927. https://doi.org/10.1021/ja01239a038 View Source
